4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile
Overview
Description
4-(4-methyl-1-piperazinyl)-2,6-diphenyl-5-pyrimidinecarbonitrile is a member of pyrimidines.
Scientific Research Applications
Catalytic Synthesis
- The compound has been utilized in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi, Davoodnia, & Rao Lingam, 2015).
Synthesis of Pyrazolo[3,4-d]pyrimidines
- 4-Alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized via a process that involves a Dimroth rearrangement, indicating potential in synthesizing pyrazolo[3,4-d]pyrimidines with sensitive substituents (Hecht & Werner, 1973).
Synthesis of 4-Piperazinopyrimidines
- A series of 4-piperazinopyrimidines with methylthio substituent in the 5 position of the pyrimidine ring were synthesized, displaying a range of pharmacological properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).
Enaminone-Based Heterocyclic Synthesis
- The compound is involved in reactions leading to the formation of various heterocyclic compounds such as pyridin-4-ones and thieno[2,3-b]pyridine derivatives, showing its utility in diverse synthetic routes (Abdel-Khalik et al., 2004).
Novel Pyrazolopyrimidines Derivatives
- Novel pyrazolopyrimidines derivatives have been synthesized using the compound as a key intermediate. These derivatives exhibit anticancer and anti-5-lipoxygenase properties, highlighting its potential in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activity
- The compound has been used to synthesize derivatives exhibiting promising antitumor and antimicrobial activities, demonstrating its role in the development of new therapeutic agents (Ramadan, El‐Helw, & Sallam, 2019).
Thiazoloquinoxaline Synthesis
- It serves as a key reactant in the synthesis of region-isomeric thiazolo[3,4-a]quinoxalines, showing the influence of different substituents in positions 7 and 8 of the benzene ring (Mamedov et al., 2009).
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,6-diphenylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-26-12-14-27(15-13-26)22-19(16-23)20(17-8-4-2-5-9-17)24-21(25-22)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSSXSWACOFACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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